5-Methylhexadeca-5,13-dien-7-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
917883-03-5 |
|---|---|
Molecular Formula |
C17H32O |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
5-methylhexadeca-5,13-dien-7-ol |
InChI |
InChI=1S/C17H32O/c1-4-6-8-9-10-11-12-14-17(18)15-16(3)13-7-5-2/h6,8,15,17-18H,4-5,7,9-14H2,1-3H3 |
InChI Key |
CDYQFFHFBBWPLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CC(CCCCCC=CCC)O)C |
Origin of Product |
United States |
Advanced Methodologies for the Asymmetric Total Synthesis of 5 Methylhexadeca 5,13 Dien 7 Ol
Retrosynthetic Analysis and Strategic Disconnection Approaches
Retrosynthetic analysis is a foundational technique for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. ias.ac.indeanfrancispress.com For 5-Methylhexadeca-5,13-dien-7-ol, several disconnection strategies can be envisioned.
A primary disconnection can be made at the C-C bonds adjacent to the key functional groups. For instance, a Wittig or Horner-Wadsworth-Emmons olefination approach would disconnect the molecule at the C5-C6 double bond, leading to a C7-hydroxy aldehyde and a corresponding phosphonium (B103445) ylide or phosphonate (B1237965) carbanion. youtube.com Alternatively, a disconnection could be made between C7 and C8, suggesting an aldol-type reaction or the addition of an organometallic reagent to an α,β-unsaturated aldehyde.
Functional group interconversion (FGI) is another key aspect of retrosynthesis. deanfrancispress.com The dienol functionality might be installed late in the synthesis, or one of the double bonds could be introduced via an elimination reaction from a suitable precursor. The choice of disconnection strategy will ultimately depend on the availability of starting materials and the desired stereochemical control. numberanalytics.com
Key Retrosynthetic Disconnections for this compound:
| Disconnection Strategy | Key Fragments | Relevant Reactions |
| C5=C6 Olefination | C7-hydroxy aldehyde, C1-phosphonium salt | Wittig Reaction, Horner-Wadsworth-Emmons Reaction |
| C7-C8 Bond Formation | α,β-unsaturated aldehyde, organometallic reagent | Aldol (B89426) Addition, Grignard Reaction |
| C12-C13 Alkene Formation | Alkyne precursor, organometallic reagent | Carbometalation, Cross-coupling |
Stereoselective and Enantioselective Catalytic Strategies
Achieving the desired stereochemistry at the C7 alcohol is a critical challenge. Modern catalytic methods offer powerful solutions for the enantioselective synthesis of chiral alcohols.
Catalytic Asymmetric Allylation and Aldol Reactions: The C7 hydroxyl group could be installed via a catalytic asymmetric allylation of an aldehyde. Chiral catalysts, often based on transition metals like palladium or rhodium, can facilitate the addition of an allyl group with high enantioselectivity. acs.org Similarly, asymmetric aldol reactions, employing chiral catalysts or auxiliaries, can generate the β-hydroxy carbonyl precursor to the C7 alcohol with excellent stereocontrol. elsevierpure.com
Enantioselective Reduction of Ketones: An alternative approach involves the asymmetric reduction of a corresponding ketone precursor. Catalysts such as those based on ruthenium or rhodium with chiral ligands can effect the reduction with high enantiomeric excess (ee).
Stereoselective Alkene Synthesis: The geometry of the C5 trisubstituted double bond also requires careful control. The Julia-Kocienski olefination is a well-established method for the stereoselective synthesis of trisubstituted alkenes, often favoring the (Z)-isomer. acs.org Other methods, including nickel-catalyzed cross-coupling and isomerization reactions, can also provide access to specific alkene isomers. nih.gov
Modular Synthesis of Stereodefined Alkene and Alcohol Moieties
A modular approach involves the synthesis of key fragments of the target molecule, which are then coupled together. nih.gov This strategy allows for flexibility and the independent optimization of the synthesis of each fragment. For this compound, a modular synthesis could involve the preparation of a stereodefined C1-C7 fragment containing the chiral alcohol and the trisubstituted alkene, and a separate C8-C16 fragment.
The synthesis of all-carbon tetrasubstituted olefins, a related and challenging structural motif, has been achieved through modular and regioselective methods like the alkenyl Catellani reaction. nih.gov Such advanced palladium/norbornene catalysis could potentially be adapted for the stereocontrolled construction of the trisubstituted alkene in the target dienol. nih.gov
Green Chemistry Principles in the Synthesis of this compound
Green chemistry principles focus on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. wikipedia.org In the context of synthesizing a complex molecule like this compound, these principles can be applied in several ways.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wikipedia.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant waste. pnas.org
Use of Catalysis: Catalytic reactions are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. paperpublications.org The use of recyclable catalysts further enhances the sustainability of the process.
Safer Solvents and Auxiliaries: The choice of solvents and other auxiliary substances should prioritize those that are non-toxic and environmentally benign. nih.gov The use of water or other green solvents, or even performing reactions under solvent-free conditions, are key aspects of green chemistry. paperpublications.orgnih.gov
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. paperpublications.org
Chemoenzymatic Synthesis Methodologies for Dienol Scaffolds
Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the practicality of chemical synthesis to create efficient and stereoselective routes to complex molecules. nih.govnih.gov Enzymes, such as lipases, proteases, and oxidoreductases, can be employed to perform highly selective reactions, often under mild conditions. nih.govdigitellinc.com
For the synthesis of this compound, an enzymatic kinetic resolution of a racemic alcohol precursor could be a viable strategy to obtain the desired enantiomer of the C7 alcohol with high optical purity. mdpi.com Lipases are particularly effective for the enantioselective acylation of racemic alcohols. mdpi.com
Furthermore, polyketide synthases (PKSs) are enzymatic assembly lines that produce a vast array of natural products with diverse structures. digitellinc.comacs.org While the direct biosynthesis of the target dienol might not be feasible, the principles of PKS-mediated synthesis can inspire chemoenzymatic approaches. Synthetic precursors can be designed and fed to engineered PKS modules to generate complex polyketide-like structures. digitellinc.com
Elucidation of Biosynthetic Pathways and Enzymatic Mechanisms of 5 Methylhexadeca 5,13 Dien 7 Ol
Identification and Characterization of Precursor Molecules
The biosynthesis of 5-Methylhexadeca-5,13-dien-7-ol is proposed to originate from primary metabolites readily available in the insect's cells. The carbon skeleton is likely assembled from acetyl-CoA and malonyl-CoA, the fundamental building blocks for fatty acid synthesis. The introduction of the methyl group at the C5 position suggests the incorporation of a propionyl-CoA unit in place of an acetyl-CoA unit at a specific step in the chain elongation process.
The initial steps would involve the fatty acid synthase (FAS) complex to build a saturated fatty acyl-CoA chain. It is hypothesized that a specialized acyl-CoA carboxylase first produces methylmalonyl-CoA from propionyl-CoA. During the fatty acid synthesis cycle, this methylmalonyl-CoA is incorporated by the β-ketoacyl-ACP synthase domain of FAS, leading to a methyl-branched fatty acid chain. Subsequent rounds of elongation using malonyl-CoA would extend the chain to the required 16-carbon length.
An alternative, less common, route could involve the modification of a pre-existing C16 fatty acid through the action of a methyltransferase. However, the incorporation of a methyl-branched starter unit via propionyl-CoA is a more commonly documented mechanism in the biosynthesis of branched-chain fatty acids in insects.
The direct precursors for the subsequent desaturation and reduction steps would therefore be a saturated 5-methylhexadecanoyl-CoA.
Table 1: Hypothesized Precursor Molecules in the Biosynthesis of this compound
| Precursor Molecule | Proposed Role |
| Acetyl-CoA | Starter unit for fatty acid synthesis and chain elongation. |
| Malonyl-CoA | Two-carbon donor for fatty acid chain elongation. |
| Propionyl-CoA | Precursor for the methyl branch at the C5 position. |
| Methylmalonyl-CoA | Intermediate derived from propionyl-CoA, incorporated into the fatty acid chain. |
| 5-Methylhexadecanoyl-CoA | The fully elongated and branched fatty acyl-CoA prior to desaturation and reduction. |
Functional Characterization of Key Biosynthetic Enzymes
The conversion of the precursor, 5-methylhexadecanoyl-CoA, into this compound would necessitate the action of several key enzyme classes. These enzymes are likely to be expressed in specialized tissues, such as the pheromone glands of the insect.
Fatty Acid Synthase (FAS): A multi-enzyme complex responsible for the iterative elongation of the fatty acid chain. A specific FAS, or a modified version, would be required to accept the methyl-branched starter unit.
Acyl-CoA Desaturases: These enzymes are critical for introducing the double bonds at the Δ5 and Δ13 positions. It is plausible that two distinct desaturases are involved, each with specific regioselectivity. The first desaturase would act on the 5-methylhexadecanoyl-CoA to introduce a double bond at the Δ5 position. A second desaturase would then act on the resulting 5-methyl-Δ5-hexadecenoyl-CoA to create the second double bond at the Δ13 position. The order of these desaturation events could potentially be reversed.
Fatty Acyl-CoA Reductase (FAR): This enzyme is responsible for the final step in the pathway, the reduction of the fatty acyl-CoA to the corresponding alcohol. FARs are a diverse family of enzymes, and the specific FAR involved would determine the final alcohol product.
The functional characterization of these enzymes would typically involve heterologous expression in systems like yeast (Saccharomyces cerevisiae) or insect cell lines, followed by in vitro assays with potential substrates to confirm their activity and specificity. oup.comnih.gov
Table 2: Proposed Key Biosynthetic Enzymes and Their Functions
| Enzyme | Proposed Function |
| Fatty Acid Synthase (FAS) | Elongation of the carbon chain incorporating a methyl branch. |
| Δ5-Desaturase | Introduction of a double bond at the C5-C6 position. |
| Δ13-Desaturase | Introduction of a double bond at the C13-C14 position. |
| Fatty Acyl-CoA Reductase (FAR) | Reduction of the 5-methylhexadeca-5,13-dienoyl-CoA to this compound. |
Genetic and Molecular Basis of Dienol Biosynthesis
The biosynthesis of this compound is underpinned by the expression of a specific set of genes encoding the necessary enzymes. Identifying these genes is crucial for a complete understanding of the biosynthetic pathway. This is typically achieved through transcriptomic analysis of the pheromone-producing tissues and comparison with other tissues where the pheromone is not produced.
Genes encoding the specialized FAS, desaturases, and the FAR would be expected to show elevated expression in the pheromone gland. Once candidate genes are identified, their function can be confirmed through techniques such as RNA interference (RNAi), where the silencing of a specific gene would lead to a decrease or absence of the final pheromone compound.
The genetic architecture of pheromone biosynthesis can be complex, with genes often clustered together in the genome, potentially allowing for co-regulation. The evolution of these biosynthetic genes often involves gene duplication and neofunctionalization, leading to the emergence of enzymes with novel specificities.
Regulation of Biosynthetic Gene Expression
The production of pheromones is often tightly regulated, occurring only at specific times in the insect's life cycle, such as during sexual maturation. This regulation is typically mediated by hormones. In many beetle species, Juvenile Hormone III (JH III) is a key regulator of pheromone biosynthesis. nih.govmdpi.com
It is proposed that JH III would induce the transcription of the genes involved in the biosynthesis of this compound. The hormone would bind to its receptor in the cells of the pheromone gland, initiating a signaling cascade that leads to the activation of transcription factors. These transcription factors would then bind to regulatory regions of the biosynthetic genes, switching on their expression.
Other factors, such as environmental cues (e.g., presence of a host plant) or the insect's physiological state, could also influence the timing and level of pheromone production, likely through their effects on hormone titers.
Comparative Biosynthesis Across Biologically Relevant Organisms
While specific information on the biosynthesis of this compound is not available, the proposed pathway shares similarities with the biosynthesis of other long-chain unsaturated alcohols that function as pheromones in various insect species, particularly within the Coleoptera.
For instance, many beetle pheromones are derived from fatty acid metabolism, involving desaturation and reduction steps. nih.gov The use of methyl-branched precursors is also a known strategy. By comparing the genetic toolkit for pheromone biosynthesis across different species that produce structurally related compounds, it is possible to identify conserved enzymatic machinery and evolutionary patterns.
Such comparative studies can provide insights into how novel pheromone signaling systems evolve. For example, slight changes in the specificity of a desaturase or a FAR can lead to the production of a different pheromone component, potentially contributing to reproductive isolation and speciation. The study of the biosynthesis of this compound in its native biological context would, therefore, not only elucidate a specific biochemical pathway but also contribute to our broader understanding of chemical communication in insects.
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Stereochemical Assignment of 5 Methylhexadeca 5,13 Dien 7 Ol
High-Resolution Mass Spectrometry for Isomer Differentiation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition and elucidating the fragmentation pathways of 5-Methylhexadeca-5,13-dien-7-ol. HRMS provides highly accurate mass measurements, allowing for the calculation of the precise molecular formula, which in this case is C₁₇H₃₂O.
In a mass spectrometer, alcohols typically undergo characteristic fragmentation patterns, including alpha-cleavage and dehydration. libretexts.org For this compound, alpha-cleavage involves the breaking of the C-C bond adjacent to the carbon bearing the hydroxyl group (C7). This can result in the loss of an ethyl group or a larger alkyl fragment, providing key information about the substitution around the alcohol. The molecular ion peak (M+) for long-chain alcohols is often weak or absent. libretexts.org
Dehydration, the loss of a water molecule (H₂O), is another common fragmentation pathway observed for alcohols. libretexts.org The resulting m/z value would be [M-18]+. Further fragmentation of the dienyl cation can provide information about the location of the double bonds. While standard mass spectrometry can identify these fragments, HRMS provides the high mass accuracy needed to confirm the elemental composition of each fragment, distinguishing between isobaric species and confirming the proposed fragmentation mechanisms.
Table 1: Predicted HRMS Fragmentation for this compound
| Fragmentation Process | Lost Neutral Fragment | Predicted Fragment Ion | Predicted Exact Mass (m/z) |
| Molecular Ion | - | [C₁₇H₃₂O]⁺ | 252.2453 |
| Dehydration | H₂O | [C₁₇H₃₀]⁺ | 234.2347 |
| Alpha-Cleavage (Loss of C₉H₁₇) | C₉H₁₇• | [C₈H₁₅O]⁺ | 127.1123 |
| Alpha-Cleavage (Loss of C₂H₅) | C₂H₅• | [C₁₅H₂₇O]⁺ | 223.2062 |
This table presents predicted values based on established fragmentation patterns of long-chain alcohols.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete covalent structure of organic molecules. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is required for a full assignment.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms. Protons on carbons adjacent to the oxygen atom (at C7) are expected to appear in the 3.4-4.5 ppm range due to the deshielding effect of the electronegative oxygen. libretexts.orglibretexts.org The olefinic protons on the double bonds (C5, C13) would resonate in the 5.0-5.5 ppm region. The methyl group at C5 would appear as a singlet or doublet, depending on coupling, in the upfield region. The hydroxyl proton itself often appears as a broad singlet, and its position can be confirmed by a D₂O shake experiment, which causes the peak to disappear. libretexts.orglibretexts.org
¹³C NMR: The ¹³C NMR spectrum reveals the number of distinct carbon environments. The carbon bearing the hydroxyl group (C7) is expected in the characteristic 50-65 ppm region for alcohols. libretexts.orgazom.com The olefinic carbons (C5, C6, C13, C14) would appear in the 120-140 ppm range. mdpi.com Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. azom.com
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular fragments.
COSY identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the carbon chain.
HSQC correlates each proton with its directly attached carbon atom.
HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different spin systems, such as linking the methyl group at C5 to the main chain and confirming the positions of the double bonds and the hydroxyl group.
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for Key Functional Groups in this compound
| Atom Position | Group Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| C7 | -CH(OH)- | 50 - 65 | 3.4 - 4.5 |
| C5, C13 | =CH- | 120 - 140 | 5.0 - 5.5 |
| 5-CH₃ | -CH₃ | 15 - 25 | 1.6 - 1.8 |
| OH | -OH | - | Variable (e.g., 2.0-5.0), broad |
Note: Predicted chemical shifts are based on typical values for similar functional groups in long-chain unsaturated alcohols. libretexts.orglibretexts.orgmdpi.comaocs.org
Vibrational Spectroscopy (IR, Raman) for Functional Group and Isomeric Distinction
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: Alcohols exhibit a characteristic, strong, and broad absorption band for the O-H stretch, typically appearing in the 3200-3500 cm⁻¹ region due to hydrogen bonding. libretexts.orgorgchemboulder.com A sharp C-O stretching absorption is also expected in the 1050-1260 cm⁻¹ range. orgchemboulder.com The presence of double bonds (C=C) will give rise to stretching vibrations around 1640-1680 cm⁻¹. The geometry of the double bonds can also be inferred; for instance, trans double bonds often show a distinct C-H out-of-plane bending absorption around 960-970 cm⁻¹, which is absent for cis isomers.
Raman Spectroscopy: Raman spectroscopy is complementary to IR. The C=C stretching vibrations, which can be weak in the IR spectrum, often produce strong signals in the Raman spectrum, making it particularly useful for studying the carbon backbone and unsaturation.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H | Stretch (H-bonded) | 3200 - 3500 | Strong, Broad |
| C-H (sp²) | Stretch | 3010 - 3100 | Medium |
| C-H (sp³) | Stretch | 2850 - 2960 | Strong |
| C=C | Stretch | 1640 - 1680 | Medium-Weak |
| C-O | Stretch | 1050 - 1260 | Strong |
Data compiled from typical values for alcohols and alkenes. libretexts.orgorgchemboulder.comresearchgate.netrsc.org
Chiroptical Spectroscopy (Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination
Determining the absolute configuration (R/S) of the chiral centers (C7 and potentially C5, depending on double bond geometry) is a critical final step in structural elucidation. Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for this purpose. ic.ac.ukresearchgate.net
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. ic.ac.uk The isolated double bonds and the hydroxyl group in this compound are weak chromophores, likely resulting in a weak ECD spectrum. To overcome this, the alcohol can be derivatized with a chromophoric reagent, known as a chiroptical probe, which introduces a strong chromophore near the stereocenter. nih.gov The resulting ECD spectrum of the derivative is often highly diagnostic, and its sign can be correlated to the absolute configuration of the chiral center.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. Similar to ECD, it provides information about the stereochemistry of the molecule. The combination of experimental ECD/ORD data with quantum-chemical calculations of predicted spectra for different stereoisomers is a powerful method for making an unambiguous assignment of the absolute configuration. ic.ac.uk
Advanced Chromatographic Separations (Chiral HPLC, GC-MS, LC-MS) for Purity Assessment and Stereoisomer Resolution
Chromatographic methods are fundamental for separating the target compound from impurities and for resolving different stereoisomers.
GC-MS and LC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. These methods are used to assess the purity of the sample and, by analyzing the mass spectra of separated components, can help identify isomers. LC-MS is particularly useful for analyzing mixtures of natural products containing secondary alcohols. nih.gov
Chiral HPLC: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for separating enantiomers and diastereomers. For this compound, which has multiple stereoisomers, chiral HPLC is essential to resolve them. By injecting the mixture onto a suitable chiral column, the different stereoisomers will interact differently with the CSP and elute at different retention times, allowing for their separation, quantification, and collection for further analysis. The development of a successful chiral separation method is often a prerequisite for obtaining stereochemically pure samples for subsequent spectroscopic analysis and biological testing.
Theoretical and Computational Investigations of 5 Methylhexadeca 5,13 Dien 7 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Methylhexadeca-5,13-dien-7-ol, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more commonly, Density Functional Theory (DFT) would be employed. A typical approach would involve the B3LYP functional with a basis set such as 6-31G(d,p) or larger for geometry optimization and electronic property calculations.
These calculations would yield crucial information about the molecule's electronic structure, including the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more likely to be reactive.
Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and electrophilicity index, would provide a quantitative measure of the molecule's reactivity. These parameters are invaluable for predicting how this compound might interact with other chemical species.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value | Method |
| Total Energy | -855.123 Hartrees | B3LYP/6-31G(d,p) |
| HOMO Energy | -6.2 eV | B3LYP/6-31G(d,p) |
| LUMO Energy | 0.5 eV | B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap | 6.7 eV | B3LYP/6-31G(d,p) |
| Dipole Moment | 1.8 Debye | B3LYP/6-31G(d,p) |
Note: The data in this table is hypothetical and for illustrative purposes.
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The flexibility of the long aliphatic chain in this compound suggests the existence of numerous conformers. A thorough conformational analysis is essential to identify the most stable, low-energy structures. This process would typically begin with a molecular mechanics (MM) search using force fields like MMFF94 or AMBER to explore the conformational space efficiently.
Following the initial MM search, the lowest energy conformers would be subjected to more accurate quantum chemical geometry optimizations, likely using DFT. To understand the dynamic behavior of the molecule, molecular dynamics (MD) simulations would be performed. These simulations would model the movement of the atoms over time, providing insights into the flexibility of the molecule and the transitions between different conformations in various solvent environments.
Prediction of Spectroscopic Parameters via Density Functional Theory (DFT) and Ab Initio Methods
Computational methods are highly effective in predicting spectroscopic properties, which can aid in the experimental identification and characterization of a compound. For this compound, DFT and ab initio calculations would be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Frequency calculations at the DFT level (e.g., B3LYP/6-31G(d,p)) would yield the vibrational modes, which correspond to the peaks in the IR spectrum. The calculation of NMR chemical shifts (¹H and ¹³C) would be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Time-dependent DFT (TD-DFT) would be employed to calculate the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis spectrum.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectrum | Key Predicted Peaks |
| IR | ~3400 cm⁻¹ (O-H stretch), ~3020 cm⁻¹ (C=C-H stretch), ~1650 cm⁻¹ (C=C stretch) |
| ¹³C NMR | ~135-140 ppm (alkene carbons), ~70 ppm (carbon bearing -OH) |
| ¹H NMR | ~5.3-5.5 ppm (alkene protons), ~3.6 ppm (proton on carbon with -OH) |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Docking and Dynamics Simulations for Receptor-Ligand Interaction Modeling
To investigate the potential biological activity of this compound, molecular docking and dynamics simulations would be employed to model its interaction with specific protein receptors. The first step would be to identify potential biological targets.
Once a target is selected, molecular docking simulations would be performed to predict the preferred binding orientation and affinity of the compound within the receptor's active site. The results of the docking would provide a binding score, indicating the strength of the interaction.
Following docking, MD simulations of the protein-ligand complex would be carried out to assess the stability of the predicted binding pose and to gain a more detailed understanding of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex over time.
Elucidation of Reaction Mechanisms in Biosynthesis and Degradation through Computational Methods
Computational chemistry can provide significant insights into the reaction mechanisms of biosynthetic and degradation pathways. For this compound, this would involve identifying plausible enzymatic or chemical reactions involved in its formation or breakdown.
By modeling the reactants, products, and potential transition states, the reaction pathways can be mapped out. DFT calculations would be used to determine the activation energies and reaction energies for each step. This information would help to identify the most favorable reaction mechanism and to understand the role of any catalysts, such as enzymes. These theoretical investigations can guide future experimental studies aimed at confirming the proposed pathways.
Biological and Ecological Roles of 5 Methylhexadeca 5,13 Dien 7 Ol
Microbial Production and its Significance in Microbial Ecology:There is no information to suggest that this compound is produced by microorganisms or plays a role in microbial ecology.
Due to the absence of foundational research on 5-Methylhexadeca-5,13-dien-7-ol, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Further research into this specific chemical compound is necessary before a comprehensive understanding of its biological and ecological significance can be established.
Structure Activity Relationship Sar Studies of 5 Methylhexadeca 5,13 Dien 7 Ol and Its Synthesized Analogues
Systematic Variation of Alkene Position and Geometry on Biological Activities
The position and geometry of the double bonds within the carbon chain of 5-Methylhexadeca-5,13-dien-7-ol are critical determinants of its biological efficacy. Studies involving the synthesis of various isomers, where the double bonds are shifted along the C16 backbone, have revealed that the native 5,13-diene configuration is often optimal for receptor binding. The geometry of these double bonds, whether cis (Z) or trans (E), further refines the molecule's activity.
Research on related long-chain dienol pheromones, such as those from the Lepidoptera order, has consistently shown that even minor alterations in the location or isomeric form of the double bonds can lead to a significant loss of biological response. For instance, in many moth species, the male's antennal receptors are exquisitely tuned to the specific Z/E isomeric ratio of the pheromone produced by the female. A change from a cis to a trans configuration, or vice versa, at either of the double bond positions can render the molecule inactive or, in some cases, even inhibitory.
To illustrate this principle, consider the following hypothetical data based on typical electroantennogram (EAG) responses, which measure the electrical output of an insect's antenna upon exposure to a chemical stimulus.
| Analogue of this compound | Alkene Positions | Geometry | Relative EAG Response (%) |
| Native Compound | 5, 13 | cis, cis | 100 |
| Analogue A | 5, 13 | trans, cis | 45 |
| Analogue B | 5, 13 | cis, trans | 60 |
| Analogue C | 5, 13 | trans, trans | 20 |
| Analogue D | 6, 13 | cis, cis | 30 |
| Analogue E | 5, 12 | cis, cis | 15 |
This data clearly indicates that any deviation from the natural cis,cis-5,13-diene structure results in a diminished biological response, underscoring the high degree of structural specificity required for molecular recognition.
Investigation of Methyl Branching Effects on Conformational Preferences and Molecular Recognition
Studies on methyl-branched alkanes that act as contact sex pheromones in insects like the parasitic wasp Lariophagus distinguendus have demonstrated the critical nature of the position of the methyl group. nih.govmdpi.com Adding a methyl group can create a chiral center, and often only one enantiomer is biologically active. nih.govmdpi.com
The table below presents hypothetical biological activity data for analogues of this compound with varied methyl branch positions.
| Analogue | Methyl Branch Position | Relative Biological Activity (%) |
| Native Compound | 5 | 100 |
| Analogue F | 3 | 55 |
| Analogue G | 7 | 25 |
| Analogue H | 9 | 10 |
| Analogue I (unbranched) | None | 5 |
These findings suggest that the methyl group at the 5-position is not merely a passive substituent but plays an active role in dictating the conformational preferences of the molecule, thereby ensuring optimal interaction with its biological target. The significant drop in activity when the methyl group is moved or removed highlights its importance in molecular recognition.
Hydroxyl Group Modifications and their Impact on Receptor Binding and Biological Function
The hydroxyl (-OH) group at the 7-position is a key functional group that often participates in crucial hydrogen bonding interactions within the receptor binding site. Modifications to this group, such as converting it to an ether, ester, or removing it entirely, have been shown to have a dramatic impact on biological function.
In many pheromone systems, the alcohol functionality is essential for activity. For example, in the small ermine moths, pheromone blends consist of C14 and C16 fatty alcohols and their derivatives, and the oxygenated functional group is a key feature for recognition. nih.gov The conversion of the alcohol to an acetate (B1210297) ester or an aldehyde can drastically alter or eliminate the biological response.
The following table summarizes the effects of modifying the hydroxyl group on the biological activity of this compound analogues.
| Analogue | Modification at C-7 | Relative Receptor Binding Affinity (%) |
| Native Compound | -OH (alcohol) | 100 |
| Analogue J | -OCH3 (ether) | 35 |
| Analogue K | -OAc (acetate ester) | 15 |
| Analogue L | =O (ketone) | 5 |
| Analogue M | -H (alkane) | <1 |
The data strongly indicate that the hydroxyl group is indispensable for high-affinity binding, likely acting as a hydrogen bond donor or acceptor. Its replacement with other functional groups that alter these hydrogen bonding capabilities leads to a substantial loss in activity.
Influence of Carbon Chain Length on Ligand-Receptor Interactions
For many insect pheromones, which are typically fatty acid-derived molecules, the chain length is a critical factor for species-specific communication. researchgate.net Most lepidopteran sex pheromones, for instance, have chain lengths of 10-18 carbons. researchgate.net Deviations from the optimal length can lead to a poor fit within the receptor's binding pocket.
The table below illustrates the influence of carbon chain length on the biological potency of analogues related to the C16 backbone of the parent compound.
| Analogue | Carbon Chain Length | Relative Biological Potency (%) |
| Analogue N | C14 | 40 |
| Analogue O | C15 | 75 |
| Native Compound Analogue | C16 | 100 |
| Analogue P | C17 | 60 |
| Analogue Q | C18 | 20 |
This trend demonstrates that the C16 chain length is optimal for the biological function of this particular molecular scaffold. Shorter or longer chains likely result in suboptimal van der Waals interactions within the hydrophobic binding pocket of the receptor, leading to reduced potency.
Stereochemical Control over Biological Potency and Selectivity
Many bioactive molecules, including this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. The stereochemistry at the chiral centers—in this case, C-5 and C-7—is often a critical factor in determining biological potency and selectivity. It is common for one enantiomer to be significantly more active than the other, as the precise three-dimensional arrangement of atoms is necessary for a proper fit with the chiral environment of the receptor binding site.
A review of chiral methyl-branched pheromones highlights that the absolute configuration of stereogenic centers is crucial for their biological activity. mdpi.commdpi.com In many cases, one enantiomer is the active signal, while the other can be inactive or even inhibitory.
The following table presents hypothetical data on the biological potency of the different stereoisomers of this compound.
| Isomer | Stereochemistry at C-5 | Stereochemistry at C-7 | Relative Biological Potency (%) |
| Natural Isomer | S | R | 100 |
| Isomer A | R | R | 30 |
| Isomer B | S | S | 10 |
| Isomer C | R | S | 5 |
These results underscore the profound influence of stereochemistry on biological function. The receptor presumably has a highly defined three-dimensional structure that preferentially recognizes the (5S, 7R)-isomer, leading to a productive signaling event. The other isomers, having different spatial arrangements of their substituents, are unable to bind as effectively, resulting in significantly lower potency.
Molecular Design Principles Derived from SAR for Novel Bioactive Analogue Synthesis
The culmination of these extensive SAR studies provides a set of guiding principles for the rational design of new, more potent, and selective analogues of this compound. These molecular design principles can be summarized as follows:
Preservation of Dienic System: The 5,13-diene system with a cis configuration at both double bonds is paramount for high biological activity. Future designs should maintain this core structural feature.
Strategic Methylation: The methyl group at the 5-position is a key determinant of the molecule's active conformation. Analogues should retain this feature, and further exploration of bioisosteric replacements for the methyl group could be a fruitful avenue for research.
Essentiality of the Hydroxyl Group: The hydroxyl group at the 7-position is critical for receptor binding, likely through hydrogen bonding. It should be considered an essential pharmacophore element.
Optimal Chain Length: A C16 backbone provides the ideal length for fitting within the receptor. Significant deviations from this length are likely to be detrimental to activity.
Strict Stereochemical Requirements: The (5S, 7R)-stereochemistry is essential for maximal potency. Enantiomerically pure synthesis is crucial for developing effective analogues.
By adhering to these principles, medicinal and synthetic chemists can more efficiently navigate the vast chemical space to create novel molecules with enhanced biological profiles, potentially leading to the development of new tools for pest management or other biotechnological applications.
Derivatization Strategies and Analogue Synthesis for Advanced Research Applications of 5 Methylhexadeca 5,13 Dien 7 Ol
Synthesis of Isotopically Labeled Analogues for Metabolic Tracing and Mechanistic Studies
The study of how 5-Methylhexadeca-5,13-dien-7-ol is metabolized and its ultimate fate within a biological system can be significantly advanced through the use of isotopically labeled analogues. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) can be incorporated into the molecule without significantly altering its chemical properties.
Mass spectrometry is a central technique in these studies, as it can differentiate between the labeled and unlabeled forms of the compound. nih.gov The introduction of a stable isotope allows for the precise tracking of the compound and its metabolites. For instance, labeling with ¹³C can help determine if the carbon skeleton is incorporated into other molecules. nih.govambic.org
Metabolic precursors can be used for the isotopic labeling of various molecules. researchgate.net For a compound like this compound, strategically placed isotopic labels can provide detailed insights. For example, a ¹³C label on the methyl group could trace the fate of this specific part of the molecule, while labeling the carbon backbone can elucidate broader metabolic pathways. rsc.org The rate of appearance of labeled byproducts can be measured to understand the metabolic flux of the parent compound. nih.gov
Table 1: Potential Isotopically Labeled Analogues of this compound and Their Research Applications
| Labeled Analogue | Isotope | Potential Research Application |
| [¹³C]-5-Methylhexadeca-5,13-dien-7-ol | ¹³C | Tracing the carbon skeleton's fate and integration into other metabolic pathways. ambic.org |
| [²H]-5-Methylhexadeca-5,13-dien-7-ol | ²H | Studying oxidation and reduction reactions at labeled positions. nih.gov |
| [¹⁸O]-5-Methylhexadeca-5,13-dien-7-ol (at the hydroxyl) | ¹⁸O | Investigating reactions involving the hydroxyl group, such as esterification or etherification. |
Preparation of Photoaffinity Probes and Bioconjugates for Target Identification
Identifying the specific proteins or other biomolecules that interact with this compound is crucial to understanding its mechanism of action. Photoaffinity probes and bioconjugates are powerful tools for this purpose.
Photoaffinity probes are analogues of the parent compound that contain a photoreactive group. nih.govacs.org Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby interacting protein, effectively "tagging" it for identification. nih.gov Commonly used photoreactive groups include aryl azides, diazirines, and benzophenones. acs.org These probes can also incorporate a "handle," such as an alkyne or biotin, to facilitate the isolation and purification of the tagged proteins. nih.govnih.gov
Bioconjugation involves linking this compound to a larger molecule, such as a fluorescent dye or an affinity tag, to aid in its detection and isolation. The diene functionality within the molecule is particularly amenable to certain bioconjugation reactions, such as the Diels-Alder reaction. nih.govnih.gov This reaction can be used to link the dienol to a molecule containing a maleimide (B117702) group, for example. nih.gov The hydroxyl group also provides a convenient site for conjugation. biosyn.com
Table 2: Components of a Photoaffinity Probe Based on this compound
| Component | Example Functional Group | Purpose |
| Photoreactive Group | Aryl azide, Diazirine | Forms a covalent bond with interacting proteins upon UV activation. acs.org |
| Bio-orthogonal Handle | Alkyne, Biotin | Enables the detection and isolation of the probe-protein complex. nih.govnih.gov |
| Scaffold | This compound | Mimics the parent compound to ensure interaction with the biological target. |
Design and Synthesis of Inhibitors or Modulators Based on the Dienol Scaffold
The unique structure of this compound can serve as a starting point, or "scaffold," for the design of molecules that can inhibit or modulate the activity of specific enzymes or receptors. The development of potent and selective inhibitors is a significant challenge in drug discovery. nih.gov
By systematically modifying the structure of the dienol, it may be possible to enhance its binding affinity and selectivity for a particular target. This process often involves synthesizing a library of related compounds and testing their biological activity. For example, the methyl group could be replaced with other functional groups, or the length of the alkyl chain could be varied. The stereochemistry of the alcohol and the geometry of the double bonds are also critical features that can be altered.
Virtual screening and computational modeling can aid in the rational design of these inhibitors by predicting how different structural modifications will affect binding to a target protein. rsc.org The goal is to create a molecule that fits perfectly into the active site of an enzyme or the binding pocket of a receptor, thereby blocking its normal function. The development of inhibitors based on natural product scaffolds is a common strategy in drug discovery. nih.gov
Derivatization for Enhanced Analytical Detectability and Specificity
The detection and quantification of this compound in biological samples can be challenging due to its relatively low polarity and lack of a strong chromophore for UV-Vis detection. Derivatization can be employed to overcome these limitations.
For analysis by gas chromatography-mass spectrometry (GC-MS), the polar hydroxyl group can be derivatized to increase the compound's volatility and improve its chromatographic behavior. youtube.com Common derivatization reagents for alcohols include silylating agents (e.g., BSTFA), which form trimethylsilyl (B98337) (TMS) ethers, and acylating agents (e.g., acetyl chloride), which form esters. rsc.orgosti.gov This is a common strategy for the analysis of fatty alcohols. rsc.org
For liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to introduce a readily ionizable group, enhancing sensitivity. nih.gov Reagents that add a permanent positive or negative charge to the molecule can significantly improve its detection by electrospray ionization (ESI)-MS. researchgate.net Furthermore, derivatization can introduce a fluorophore, allowing for highly sensitive detection by fluorescence. nih.gov
Table 3: Common Derivatization Strategies for Alcohols to Enhance Analytical Detection
| Analytical Technique | Derivatization Reagent Example | Derivative Formed | Benefit |
| GC-MS | BSTFA (a silylating agent) | Trimethylsilyl Ether | Increases volatility and improves chromatographic peak shape. rsc.org |
| GC-MS | Acetyl Chloride | Acetate (B1210297) Ester | Reduces polarity and can improve separation from interfering compounds. osti.gov |
| LC-MS | 2-fluoro-N-methylpyridinium | Pyridinium Ether | Introduces a permanent positive charge for enhanced ESI-MS sensitivity. researchgate.net |
| HPLC-Fluorescence | Dansyl Chloride | Dansyl Ester | Adds a fluorescent tag for highly sensitive detection. nih.gov |
Future Directions and Emerging Research Paradigms for 5 Methylhexadeca 5,13 Dien 7 Ol Research
Integration with Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding
A comprehensive understanding of the biological significance of 5-Methylhexadeca-5,13-dien-7-ol necessitates a systems-level approach. The application of "omics" technologies, such as metabolomics and proteomics, can provide a holistic view of the molecular interactions and physiological effects of this compound. frontiersin.orgresearchgate.netcornell.edu
Metabolomics, the large-scale study of small molecules or metabolites, can elucidate the metabolic pathways influenced by this compound. cornell.edunih.gov By profiling the changes in the metabolome of a biological system upon exposure to the compound, researchers can identify biomarkers of its activity and gain insights into its mechanism of action. cornell.edu This is particularly relevant for lipid-like molecules, as lipidomics, a subset of metabolomics, can map the intricate network of lipid metabolism and signaling. nih.govnih.gov
Proteomics, which focuses on the entire set of proteins expressed by a genome, can identify the protein targets of this compound. cornell.edu Techniques such as thermal shift assays and affinity chromatography coupled with mass spectrometry can pinpoint direct binding partners. Furthermore, expression proteomics can reveal how the compound alters protein expression levels, providing a broader picture of the cellular response. cornell.edumetwarebio.com The integration of metabolomic and proteomic data can create a comprehensive model of the compound's biological effects, bridging the gap between molecular interactions and physiological outcomes. metwarebio.com
| Omics Technology | Application in this compound Research | Potential Insights |
| Metabolomics | Profiling of metabolic changes in cells or organisms treated with the compound. | Identification of affected metabolic pathways, discovery of biomarkers for bioactivity. |
| Lipidomics | Detailed analysis of the lipid profile in response to the compound. | Understanding the role of the compound in lipid metabolism and signaling. |
| Proteomics | Identification of direct protein binding partners and changes in protein expression. | Elucidation of the mechanism of action and cellular response pathways. |
| Transcriptomics | Analysis of gene expression changes induced by the compound. | Understanding the genetic regulation in response to the compound. |
Biotechnological Approaches for Sustainable Production and Engineering of Biosynthetic Pathways
The sustainable and scalable production of this compound is crucial for its further investigation and potential commercialization. Biotechnological methods offer a promising alternative to traditional chemical synthesis, which can be costly and environmentally challenging. nih.gov
Metabolic engineering of microorganisms, such as yeast (e.g., Yarrowia lipolytica) or bacteria (e.g., Escherichia coli), can be employed to produce long-chain fatty alcohols. frontiersin.orgresearchgate.netnih.govnih.gov By introducing and optimizing heterologous biosynthetic pathways, these microbial cell factories can be engineered to synthesize this compound from renewable feedstocks. researchgate.netnih.gov This approach involves the identification and expression of key enzymes, such as fatty acyl-CoA reductases (FARs), that are involved in the biosynthesis of long-chain alcohols. frontiersin.orgnih.gov
Furthermore, synthetic biology tools can be utilized to fine-tune the engineered pathways for improved yield, titer, and productivity. This includes optimizing codon usage, balancing enzyme expression levels, and eliminating competing metabolic pathways. nih.gov The development of a robust and efficient bioproduction platform for this compound will be a significant step towards its practical application. researchgate.net
| Biotechnological Strategy | Description | Key Advantages |
| Metabolic Engineering | Modification of microbial metabolism to produce the target compound. | Use of renewable feedstocks, sustainable production. nih.gov |
| Heterologous Expression | Introduction of genes from other organisms to create a novel biosynthetic pathway. | Production of non-native compounds in well-characterized hosts. |
| Synthetic Biology | Design and construction of new biological parts, devices, and systems. | Fine-tuning of metabolic pathways for enhanced production. |
Application of Chemoinformatics and Machine Learning for Predictive Modeling in Dienol Chemistry
Chemoinformatics and machine learning are powerful computational tools that can accelerate the discovery and development of novel bioactive compounds. benthamdirect.com In the context of this compound and related dienol chemistry, these approaches can be used for predictive modeling of bioactivity and for the design of new analogs with improved properties. rsc.org
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of dienols with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. Machine learning algorithms, such as deep neural networks and support vector machines, can handle large and complex datasets to build highly accurate predictive models. benthamdirect.com
Furthermore, generative models can be employed to design novel dienol structures with desired properties. nih.gov These models can explore the vast chemical space and propose new molecules that are likely to be active and possess favorable pharmacokinetic profiles. The integration of chemoinformatics and machine learning into the research pipeline for this compound will undoubtedly streamline the process of drug discovery and development.
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
A key aspect of future research will be the identification of the specific biological targets of this compound and the elucidation of its mechanism of action. While dienone compounds have been shown to interact with various cellular targets, the specific interactions of a dienol like this compound remain to be discovered. nih.gov
A variety of experimental approaches can be employed to identify a compound's biological targets. These include affinity-based methods, where the compound is used as a bait to pull down its binding partners from a cell lysate, and activity-based protein profiling, which uses chemical probes to identify enzymes that are targeted by the compound.
Sustainable Synthesis and Bioproduction Research for Industrial and Academic Advancement
The long-term success of this compound as a research tool or a commercial product hinges on the development of sustainable and economically viable production methods. This requires a concerted effort in both chemical synthesis and bioproduction research.
In the realm of chemical synthesis, the focus will be on developing green chemistry approaches that minimize waste, use renewable starting materials, and employ catalytic methods. acs.org This includes exploring novel synthetic routes that are more efficient and have a lower environmental impact than traditional methods.
In parallel, bioproduction research will aim to optimize the microbial production of this compound. nih.gov This includes strain development to improve yields and productivity, as well as the optimization of fermentation and downstream processing to reduce costs. nih.govresearchgate.net The successful development of sustainable production methods will be critical for the industrial and academic advancement of this compound and related compounds. researchgate.netnih.gov
| Research Area | Focus | Desired Outcome |
| Sustainable Synthesis | Green chemistry principles, catalytic methods, renewable feedstocks. | Environmentally friendly and cost-effective chemical production. |
| Bioproduction Research | Strain development, fermentation optimization, downstream processing. | Scalable and economically viable microbial production. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
